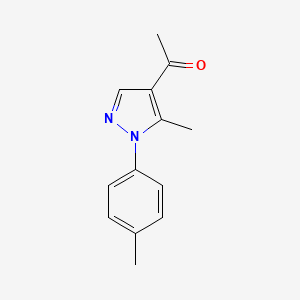
1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C13H14N2O. It is a pyrazole derivative, characterized by a pyrazole ring substituted with a methyl group and a p-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction proceeds under basic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are ongoing .
Comparison with Similar Compounds
- 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness: 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methyl and p-tolyl groups influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-6-12(7-5-9)15-10(2)13(8-14-15)11(3)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUAIJAFDCPXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-[4-(difluoromethoxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B7764943.png)
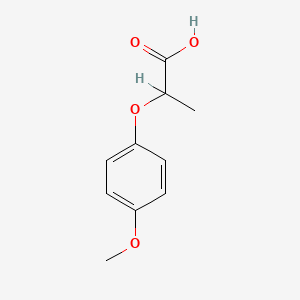
![(5Z)-5-[2-(2-methylpropoxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B7764957.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloro-2-phenylacetate](/img/structure/B7764974.png)
![ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7764983.png)
![9-(3-bromophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7764988.png)
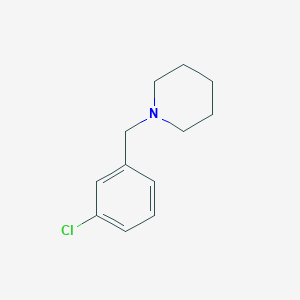
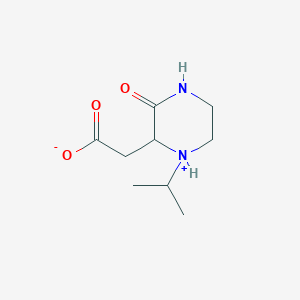
![2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-1-ium-2-yl]acetate](/img/structure/B7765016.png)
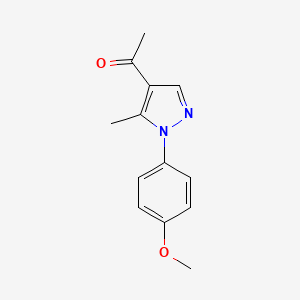
![2-[1-(Furan-2-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B7765033.png)
![2-[1-(pyridin-2-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7765041.png)
![1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7765042.png)
![1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol](/img/structure/B7765044.png)
